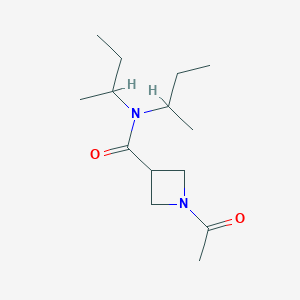
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide (ACA) is a synthetic chemical compound with a wide range of applications in scientific research. It is a heterocyclic compound that is composed of an azetidine ring with an acetyl group attached to the nitrogen atom and a fluoren-2-yl group attached to the carbon atom. ACA has been shown to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide has been used in a number of scientific research applications, including in the study of enzyme inhibitors, the study of protein-protein interactions, and the study of cell signaling pathways. It has also been used to study the effects of various drugs on the body, as well as to study the effects of various environmental toxins on the body.
Wirkmechanismus
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to bind to certain proteins, such as the epidermal growth factor receptor (EGFR). In addition, it has been shown to interfere with various cell signaling pathways, such as the MAPK and JNK pathways.
Biochemical and Physiological Effects
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes, such as COX-2. It has also been shown to bind to certain proteins, such as EGFR, which can result in the inhibition of cell growth and proliferation. In addition, it has been shown to interfere with various cell signaling pathways, such as the MAPK and JNK pathways, which can result in the inhibition of cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. In addition, it is relatively stable and can be stored for long periods of time. However, 1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide also has some limitations. It is not very soluble in water, and it has a relatively short half-life, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide has a great deal of potential for use in future scientific research. It could be used to study the effects of various drugs on the body, as well as to study the effects of various environmental toxins on the body. It could also be used to study the effects of various enzymes and proteins on the body, and to study the effects of various cell signaling pathways on the body. In addition, it could be used to develop new drugs and therapies for a variety of diseases and conditions.
Synthesemethoden
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide is typically synthesized through a process known as the Barton-McCombie deoxygenation reaction. This reaction involves the use of an alcohol, an acid, and a base. The alcohol is treated with the acid and the base, which then undergoes dehydration and decarboxylation to form the desired product. The reaction conditions can be modified to vary the yield and purity of the product.
Eigenschaften
IUPAC Name |
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12(22)21-10-15(11-21)19(23)20-16-6-7-18-14(9-16)8-13-4-2-3-5-17(13)18/h2-7,9,15H,8,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABKTHJDDDKGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide](/img/structure/B6502533.png)


![(2Z)-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate](/img/structure/B6502556.png)

![7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one](/img/structure/B6502571.png)
![(2Z)-2-[(furan-2-yl)methylidene]-6-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502573.png)
![3-(3,4-dimethoxyphenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one](/img/structure/B6502580.png)
![1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-phenylpiperazine](/img/structure/B6502585.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B6502590.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(thiophen-2-yl)methyl]azetidine-3-carboxamide](/img/structure/B6502598.png)
![(4Z)-4-[(furan-2-yl)methylidene]-12-[(4-methoxyphenyl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6502625.png)
![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502627.png)
![9-[2-(morpholin-4-yl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502629.png)